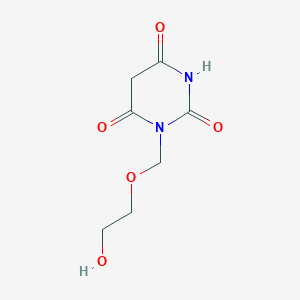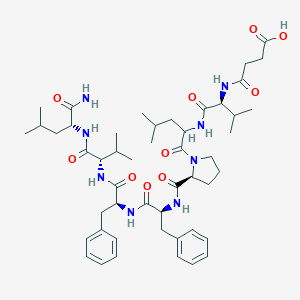
4-Phenoxybenzhydrazide
Vue d'ensemble
Description
4-Phenoxybenzhydrazide is a chemical compound with the molecular formula C13H12N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenoxybenzhydrazide consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenoxybenzhydrazide include its molecular formula (C13H12N2O2) and its average mass (228.247 Da) . More specific properties such as color, density, hardness, and melting and boiling points are not provided in the search results .Applications De Recherche Scientifique
Application in Solid Phase Microextraction
4-Hydroxybenzhydrazide, a derivative of 4-Phenoxybenzhydrazide, was utilized as a modulating agent in the synthesis of covalent organic frameworks (COFs). These COFs were employed for the solid phase microextraction (SPME) of phthalate esters, demonstrating enhanced extraction efficiency. This application underscores the potential of 4-Phenoxybenzhydrazide derivatives in environmental sampling and analysis (Guo et al., 2019).
Role in Nickel(II) Hydrazone Complexes
Research on 4-hydroxybenzhydrazone, closely related to 4-Phenoxybenzhydrazide, explored its ability to act as a chelating or bridging ligand in Nickel(II) complexes. These studies highlighted the versatility of such compounds in forming various nuclearities and geometries, crucial for the development of metal-organic frameworks and coordination chemistry (Vrdoljak et al., 2023).
Infrared Spectroscopy Studies
A theoretical study involving 4-Hydroxybenzhydrazide examined its vibrational frequencies using DFT and MP2 methods. This research is vital for understanding the molecular structure and interactions of 4-Phenoxybenzhydrazide derivatives, which can be applied in various fields including material science and molecular modeling (Li et al., 2013).
Analysis of 4-Hydroxybenzoates in Cosmetics
Studies on 4-Hydroxybenzoate, a phenolic derivative, focused on its detection and analysis in cosmetic products using mass spectrometry. This research demonstrates the applicability of 4-Phenoxybenzhydrazide derivatives in pharmaceutical and cosmetic industry quality control (Lee et al., 2017).
Synthesis and Anticancer Activity
Research on Eugenol derivatives, structurally related to 4-Phenoxybenzhydrazide, highlighted their synthesis and potent anticancer activity against breast cancer cells. This suggests the potential of 4-Phenoxybenzhydrazide derivatives in the development of new anticancer therapeutics (Alam, 2022).
Vibrational Spectroscopy and X-ray Structure Refinement
Research on the vibrational spectroscopy of crystalline 4-Hydroxybenzhydrazide, employing IR and Raman spectroscopy, provided insights into its molecular structure and bonding. X-ray diffraction methods further refined its crystal structure. This is crucial for understanding the physical and chemical properties of 4-Phenoxybenzhydrazide derivatives (Droz̊dz̊ewski et al., 2009).
Neuroprotective Effects in Postischemic Brain
4-Hydroxybenzyl alcohol, a compound related to 4-Phenoxybenzhydrazide, showed robust neuroprotective effects in a rat model of stroke. This suggests potential applications of 4-Phenoxybenzhydrazide derivatives in neuroprotection and treatment of brain injuries (Luo et al., 2018).
Gastroprotective Effect of Gallic Acid
Research on gallic acid, a phenolic compound, demonstrated its gastroprotective effect against ethanol-induced gastric ulcers in rats. This research opens avenues for the investigation of 4-Phenoxybenzhydrazide derivatives in gastrointestinal protection and therapy (Zhou et al., 2020).
Effects on Kv1.4 Channel
Studies on 4-hydroxybenzoic acid from bamboo shoots investigated its effects on the Kv1.4 potassium channel. This research suggests potential applications of 4-Phenoxybenzhydrazide derivatives in neurological and cardiovascular disorders where potassium channels play a crucial role (Zhang et al., 2018).
Anti-oxidative Effects in Astrocytes
4-Hydroxybenzyl alcohol was shown to have anti-oxidative effects in astrocytes, offering protective effects in the brain. This underscores the potential of 4-Phenoxybenzhydrazide derivatives in treating oxidative stress-related disorders (Luo et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound is primarily used for research and development purposes
Mode of Action
The mode of action of 4-Phenoxybenzhydrazide is not clearly established. As a research compound, it’s likely that its interaction with its targets and the resulting changes are subject to ongoing investigation. Detailed studies are required to elucidate the exact mechanism of action of this compound .
Biochemical Pathways
It’s important to note that the impact of a compound on biochemical pathways can be complex and multifaceted, often involving multiple interactions and downstream effects .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can be diverse and depend on a variety of factors, including the compound’s mode of action, the cell types involved, and the physiological context .
Action Environment
The action, efficacy, and stability of 4-Phenoxybenzhydrazide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more . .
Propriétés
IUPAC Name |
4-phenoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-15-13(16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBASDKESQRLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375116 | |
| Record name | 4-Phenoxybenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143667-36-1 | |
| Record name | 4-Phenoxybenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxybenzhydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Phenoxybenzhydrazide a promising starting point for developing new antiviral drugs?
A1: While 4-Phenoxybenzhydrazide itself may not possess potent antiviral activity, its structure allows for the introduction of various chemical modifications. Researchers have successfully synthesized a series of diphenyl ether derivatives from 4-Phenoxybenzhydrazide, incorporating different heterocycles into its structure []. This approach allows for the exploration of structure-activity relationships (SAR) and the identification of modifications that enhance antiviral activity.
Q2: What is the significance of the heterocyclic modifications introduced to the 4-Phenoxybenzhydrazide structure?
A2: The incorporation of heterocycles is a common strategy in medicinal chemistry to modulate a molecule's pharmacological properties. In the case of 4-Phenoxybenzhydrazide derivatives, these modifications are crucial for enhancing antiviral activity []. The specific heterocycles used and their positioning on the 4-Phenoxybenzhydrazide scaffold influence the compound's ability to interact with viral targets and disrupt viral replication. Further research is needed to fully elucidate the SAR and identify the most promising candidates for further development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)